Cas no 938025-40-2 (2-(2-methoxyethyl)amino-6-methyl-3-(4-methylphenyl)-4H-furo3,2-cchromen-4-one)

2-(2-methoxyethyl)amino-6-methyl-3-(4-methylphenyl)-4H-furo3,2-cchromen-4-one is a specialized organic compound. It exhibits notable stability and chemical reactivity, making it suitable for various synthetic applications. This compound features a unique furochromene scaffold, which endows it with distinctive structural and functional properties. Its specific substituents contribute to its potential use in pharmaceuticals and materials science.
2-(2-methoxyethyl)amino-6-methyl-3-(4-methylphenyl)-4H-furo3,2-cchromen-4-one structure
938025-40-2 structure
商品名:2-(2-methoxyethyl)amino-6-methyl-3-(4-methylphenyl)-4H-furo3,2-cchromen-4-one
CAS番号:938025-40-2
MF:C22H21NO4
メガワット:363.406446218491
CID:6180062
PubChem ID:16462144

2-(2-methoxyethyl)amino-6-methyl-3-(4-methylphenyl)-4H-furo3,2-cchromen-4-one 化学的及び物理的性質

名前と識別子

    • 2-(2-methoxyethyl)amino-6-methyl-3-(4-methylphenyl)-4H-furo3,2-cchromen-4-one
    • 2-((2-methoxyethyl)amino)-6-methyl-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one
    • 2-[(2-methoxyethyl)amino]-6-methyl-3-(4-methylphenyl)-4H-furo[3,2-c]chromen-4-one
    • F3248-0696
    • AKOS001946610
    • 2-(2-methoxyethylamino)-6-methyl-3-(4-methylphenyl)furo[3,2-c]chromen-4-one
    • 938025-40-2
    • SCHEMBL22722940
    • インチ: 1S/C22H21NO4/c1-13-7-9-15(10-8-13)17-18-20(26-21(17)23-11-12-25-3)16-6-4-5-14(2)19(16)27-22(18)24/h4-10,23H,11-12H2,1-3H3
    • InChIKey: QNKDZRVVKUWEEB-UHFFFAOYSA-N
    • ほほえんだ: O1C(=C(C2C=CC(C)=CC=2)C2C(=O)OC3C(C)=CC=CC=3C1=2)NCCOC

計算された属性

  • せいみつぶんしりょう: 363.14705815g/mol
  • どういたいしつりょう: 363.14705815g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 518
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.7
  • トポロジー分子極性表面積: 60.7Ų

2-(2-methoxyethyl)amino-6-methyl-3-(4-methylphenyl)-4H-furo3,2-cchromen-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3248-0696-1mg
2-[(2-methoxyethyl)amino]-6-methyl-3-(4-methylphenyl)-4H-furo[3,2-c]chromen-4-one
938025-40-2 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3248-0696-10mg
2-[(2-methoxyethyl)amino]-6-methyl-3-(4-methylphenyl)-4H-furo[3,2-c]chromen-4-one
938025-40-2 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3248-0696-3mg
2-[(2-methoxyethyl)amino]-6-methyl-3-(4-methylphenyl)-4H-furo[3,2-c]chromen-4-one
938025-40-2 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3248-0696-5μmol
2-[(2-methoxyethyl)amino]-6-methyl-3-(4-methylphenyl)-4H-furo[3,2-c]chromen-4-one
938025-40-2 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3248-0696-10μmol
2-[(2-methoxyethyl)amino]-6-methyl-3-(4-methylphenyl)-4H-furo[3,2-c]chromen-4-one
938025-40-2 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3248-0696-5mg
2-[(2-methoxyethyl)amino]-6-methyl-3-(4-methylphenyl)-4H-furo[3,2-c]chromen-4-one
938025-40-2 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3248-0696-15mg
2-[(2-methoxyethyl)amino]-6-methyl-3-(4-methylphenyl)-4H-furo[3,2-c]chromen-4-one
938025-40-2 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3248-0696-2μmol
2-[(2-methoxyethyl)amino]-6-methyl-3-(4-methylphenyl)-4H-furo[3,2-c]chromen-4-one
938025-40-2 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3248-0696-2mg
2-[(2-methoxyethyl)amino]-6-methyl-3-(4-methylphenyl)-4H-furo[3,2-c]chromen-4-one
938025-40-2 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3248-0696-4mg
2-[(2-methoxyethyl)amino]-6-methyl-3-(4-methylphenyl)-4H-furo[3,2-c]chromen-4-one
938025-40-2 90%+
4mg
$66.0 2023-04-26

2-(2-methoxyethyl)amino-6-methyl-3-(4-methylphenyl)-4H-furo3,2-cchromen-4-one 関連文献

2-(2-methoxyethyl)amino-6-methyl-3-(4-methylphenyl)-4H-furo3,2-cchromen-4-oneに関する追加情報

Introduction to 2-(2-methoxyethyl)amino-6-methyl-3-(4-methylphenyl)-4H-furo[3,2-c]chromen-4-one (CAS No. 938025-40-2)

2-(2-methoxyethyl)amino-6-methyl-3-(4-methylphenyl)-4H-furo[3,2-c]chromen-4-one, identified by its CAS number 938025-40-2, is a structurally complex organic compound belonging to the chromene class. This molecule has garnered significant attention in the field of pharmaceutical chemistry due to its unique scaffold and potential biological activities. The presence of multiple functional groups, including an amine substituent, a methyl group, and a phenyl ring, contributes to its versatility in chemical reactions and biological interactions.

The chromene core of this compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules. Specifically, the furo[3,2-c]chromen moiety imparts a rigid bicyclic structure that can be exploited in drug design to enhance binding affinity and selectivity. Recent studies have highlighted the importance of chromene derivatives in developing novel therapeutic agents, particularly those targeting inflammatory and neurodegenerative diseases.

In the context of modern drug discovery, the amine group at the 2-position of the chromene ring is particularly noteworthy. This functionality can serve as a hydrogen bond acceptor or donor, facilitating interactions with biological targets such as enzymes and receptors. Additionally, the methylphenyl substituent at the 3-position introduces lipophilicity and may influence the compound's solubility and membrane permeability—critical factors in drug bioavailability.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies suggest that 2-(2-methoxyethyl)amino-6-methyl-3-(4-methylphenyl)-4H-furo[3,2-c]chromen-4-one may exhibit inhibitory effects on certain kinases and transcription factors implicated in cancer progression. These findings align with broader trends in medicinal chemistry where natural product-inspired scaffolds are being repurposed for therapeutic applications.

The solvent effects on this compound's reactivity have also been explored in recent literature. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are particularly effective in stabilizing reactive intermediates derived from this molecule. This knowledge is crucial for optimizing synthetic pathways and ensuring high yields in multi-step reactions.

From a synthetic perspective, 938025-40-2 serves as an excellent building block for further derivatization. The furochromene core can be modified through various chemical transformations, including oxidation, reduction, and aromatic substitution, to generate libraries of analogs with tailored properties. Such libraries are instrumental in high-throughput screening campaigns aimed at identifying lead compounds for drug development.

The pharmacokinetic profile of this compound remains an area of active investigation. Preliminary data indicate that it exhibits moderate oral bioavailability and prolonged circulation time when administered to animal models. These characteristics make it a promising candidate for chronic disease treatment where sustained drug exposure is desirable.

Environmental considerations also play a role in the evaluation of this compound. Biodegradability studies suggest that under certain conditions, CAS No. 938025-40-2 undergoes slow degradation, raising questions about its persistence in aquatic ecosystems. However, current research focuses on mitigating such concerns through green chemistry principles, such as designing biodegradable analogs with reduced environmental impact.

The role of furochromene derivatives in photodynamic therapy (PDT) has not been overlooked. The extended π-system of these molecules allows them to absorb light at specific wavelengths, generating reactive oxygen species that can selectively target diseased cells. Ongoing research aims to optimize the photosensitizing properties of this compound for clinical applications.

In conclusion, 938025-40-2 represents a structurally intriguing molecule with significant potential in pharmaceutical research. Its unique combination of functional groups and favorable physicochemical properties make it a valuable asset for drug discovery efforts targeting diverse therapeutic areas. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping the future of medicine.

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